(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
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Description
Scientific Research Applications
Stereoselective Synthesis and Structural Characterization
Stereoselective Synthesis of Optically Active Derivatives : Research by Uchiyama et al. (2001) demonstrates the stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, highlighting methods that could be applicable to the synthesis of “(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol” Uchiyama et al., 2001.
Spectroscopic Studies for Conformation Analysis : Iriepa et al. (2001) conducted a spectroscopic study of 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols, providing insights into the conformation of similar bicyclic compounds through infrared and NMR spectroscopy Iriepa et al., 2001.
Synthesis Methodologies and Chemical Reactivity
Efficient Synthesis Using Pyroglutamic Acid : Singh et al. (2007) reported on the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid, showcasing an efficient methodology that may have relevance to the synthesis of related compounds Singh et al., 2007.
Crystal Structure Characterization for Molecular Insight : The work by Wu et al. (2015) on the crystal structure characterization of a related bicyclic compound provides a framework for understanding the structural aspects that might be applicable to “(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol” Wu et al., 2015.
properties
IUPAC Name |
8-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-2-5-13(16-9)8-14-10-3-4-11(14)7-12(15)6-10/h2,5,10-12,15H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMANXVFNPNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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